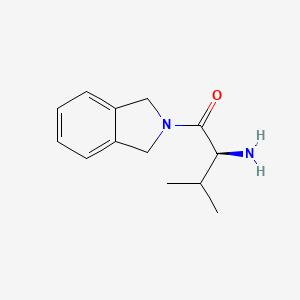
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one is a complex organic molecule that features an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one typically involves the formation of the isoindoline ring followed by the introduction of the amino and ketone functionalities. One common method involves the cyclization of a suitable precursor to form the isoindoline ring, followed by functional group transformations to introduce the amino and ketone groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the development of potential therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid: This compound features a carboxylic acid group instead of a ketone.
Uniqueness
The uniqueness of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and its isoindoline ring system. This combination allows for unique interactions with biological targets and provides distinct synthetic opportunities.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)12(14)13(16)15-7-10-5-3-4-6-11(10)8-15/h3-6,9,12H,7-8,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
UZCKUWGIMOUHBR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N |
Canonical SMILES |
CC(C)C(C(=O)N1CC2=CC=CC=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















